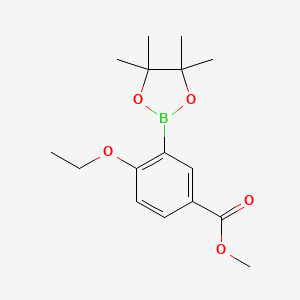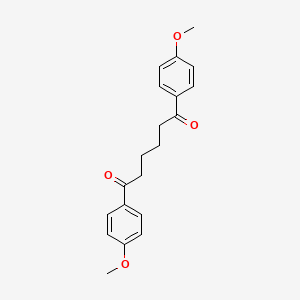
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione is an organic compound with the molecular formula C20H22O4 It is characterized by the presence of two methoxyphenyl groups attached to a hexane-1,6-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hexane-1,6-dione in the presence of a base such as potassium carbonate (K2CO3) in refluxing methanol . This reaction leads to the formation of the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism of action of 1,6-Bis(4-methoxyphenyl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its cytotoxic activity against cancer cells may involve the induction of oxidative stress or interference with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione: A similar compound with hydroxyl groups instead of methoxy groups.
1,7-Bis(4-methoxyphenyl)-4-(1,3-dioxolan-2-yl)heptane: Another structurally related compound with different functional groups.
Uniqueness
1,6-Bis(4-methoxyphenyl)hexane-1,6-dione is unique due to its specific arrangement of methoxyphenyl groups and hexane-1,6-dione backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
4280-49-3 |
|---|---|
Molekularformel |
C20H22O4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1,6-bis(4-methoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C20H22O4/c1-23-17-11-7-15(8-12-17)19(21)5-3-4-6-20(22)16-9-13-18(24-2)14-10-16/h7-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
JQRBVENMUYHRHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


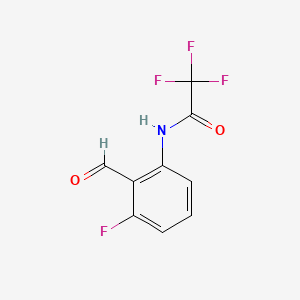
![6-chloro-2,2-dimethyl-7-nitro-4-((2-(trimethylsilyl)ethoxy)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14021199.png)

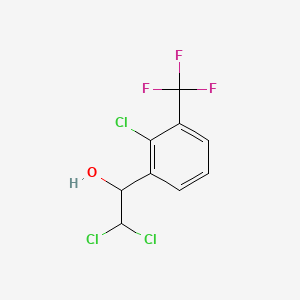
![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
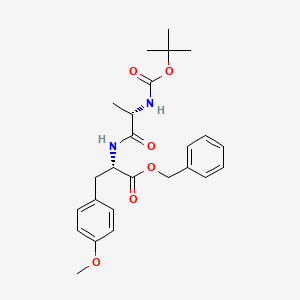

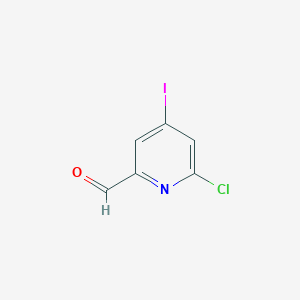
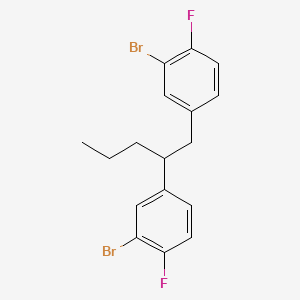
![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)


